molecular formula C8H16BrNO B13159588 [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol

[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol

Cat. No.: B13159588
M. Wt: 222.12 g/mol
InChI Key: DUHBXVDCJOMWJZ-UHFFFAOYSA-N
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Description

[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol ( 1565547-07-0) is a chemical compound with the molecular formula C 8 H 16 BrNO and a molecular weight of 222.12 . It features a pyrrolidine ring substituted with a methanol group and a 3-bromopropyl chain on the nitrogen atom, making it a valuable bifunctional building block in organic synthesis and medicinal chemistry research . This structure combines a reactive bromoalkyl handle, suitable for nucleophilic substitution, with a hydroxymethyl group that can be further functionalized. Suppliers indicate this product is available with a purity of 95% and is intended for research purposes only . The specific research applications, mechanism of action, and detailed value proposition for researchers are expert-level details that should be provided by a subject matter expert to accurately highlight the compound's potential in drug discovery or chemical biology. This product is for research use only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H16BrNO

Molecular Weight

222.12 g/mol

IUPAC Name

[1-(3-bromopropyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C8H16BrNO/c9-3-1-4-10-5-2-8(6-10)7-11/h8,11H,1-7H2

InChI Key

DUHBXVDCJOMWJZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)CCCBr

Origin of Product

United States

Preparation Methods

Deprotection of Protected Pyrrolidin-3-ylmethanol Esters

One common approach involves the deprotection of tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate or similar carbamate-protected intermediates under acidic or basic conditions.

Method Reagents/Conditions Yield Notes
Acidic deprotection with 4N HCl in ethyl acetate at room temperature for 2 h, followed by neutralization with K2CO3 in ethanol/water >99% Produces (S)-pyrrolidin-3-ylmethanol as orange oil. Efficient and high-yielding.
Treatment with trifluoroacetic acid (TFA) in dichloromethane at 20°C for 16 h, followed by neutralization with macroporous carbonate in methanol Not specified Provides (3S)-pyrrolidin-3-ylmethanol as oil, used without further purification.
Reaction with acetyl chloride in methanol under nitrogen at 0°C to room temperature overnight, followed by K2CO3 treatment 13% Lower yield, possibly due to side reactions or incomplete deprotection.

Alternative Reductive Methods

Reduction of pyrrolidine ring precursors or intermediates with safer reducing agents such as sodium borohydride or boron trifluoride-etherate has been reported to improve safety and yield in similar pyrrolidinol syntheses.

N-Alkylation to Introduce the 3-Bromopropyl Substituent

The key step to obtain [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol is the alkylation of the pyrrolidine nitrogen with a 3-bromopropyl electrophile.

Direct Alkylation

  • Reagents: 3-bromopropyl bromide or 1,3-dibromopropane.
  • Conditions: Typically performed in polar aprotic solvents such as acetonitrile or DMF under inert atmosphere.
  • Base: Mild bases like potassium carbonate or sodium hydride can be used to deprotonate the pyrrolidine nitrogen.
  • Temperature: Room temperature to moderate heating (20–60°C).
  • Outcome: Monoalkylation is favored by controlling stoichiometry and reaction time.

Protection/Deprotection Strategy

To prevent over-alkylation or side reactions, the hydroxymethyl group can be protected (e.g., as a tert-butyl carbamate or silyl ether) before N-alkylation. After successful alkylation, the protecting group is removed under appropriate conditions (acidic or basic).

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield/Notes
1 Start from tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate Protected pyrrolidin-3-ylmethanol intermediate Commercially available or synthesized via Boc protection
2 Deprotection with 4N HCl in ethyl acetate, room temp, 2 h Obtain free (S)-pyrrolidin-3-ylmethanol >99%
3 N-alkylation with 1,3-dibromopropane, K2CO3, acetonitrile, 50°C, 12 h Introduce 3-bromopropyl group on nitrogen Moderate to good yield, requires monitoring to avoid dialkylation
4 Purification by chromatography or crystallization Isolate this compound Purity depends on workup

Analytical Characterization

Typical characterization methods for the compound and intermediates include:

Summary Table of Key Preparation Parameters

Parameter Details
Starting material tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate or (S)-pyrrolidin-3-ylmethanol
Deprotection conditions 4N HCl in ethyl acetate, room temp, 2 h; or TFA in DCM, 16 h
N-Alkylation reagent 1,3-dibromopropane or 3-bromopropyl bromide
Base for alkylation Potassium carbonate or sodium hydride
Solvent for alkylation Acetonitrile, DMF
Temperature for alkylation 20–60°C
Typical yields Deprotection >99%; N-alkylation moderate to good (varies)
Purification Chromatography, crystallization

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Hydroxide ions (OH-), Cyanide ions (CN-), Amines (NH2-)

Major Products Formed:

    Oxidation: Aldehydes, Ketones

    Reduction: Primary amines, Secondary amines

    Substitution: Hydroxyl derivatives, Cyanide derivatives, Amino derivatives

Scientific Research Applications

Chemistry:

In chemistry, [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals due to its reactivity and versatility .

Biology:

In biological research, this compound is used to study the effects of brominated compounds on biological systems. It serves as a model compound to investigate the metabolism and toxicity of brominated organic compounds .

Medicine:

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, which could lead to the development of new drugs .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of [1-(3-Bromopropyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can then interact with biological targets such as enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, highlighting substituent differences and molecular properties:

Compound Name Substituent on Pyrrolidine-N Functional Group Molecular Weight (g/mol) Key Properties/Applications Reference
[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol 3-Bromopropyl -CH₂OH ~242* Alkylation agent, synthetic intermediate
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (HB085) 6-Fluoropyridin-2-yl -CH₂OH Not specified Fluorinated heterocyclic building block
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol (HB420) 5-Bromo-3-nitropyridin-2-yl -CH₂OH 302.13 Electron-deficient nitro derivative; high reactivity
[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol (CAS 1017444-90-4) 2-Fluorophenyl -CH₂OH 195.24 Lipophilic aromatic derivative; potential CNS applications
1-(3-Bromophenyl)pyrrolidin-3-ol (CAS 1355335-99-7) 3-Bromophenyl -OH 242.115 Aromatic bromine; hydroxyl group for hydrogen bonding

*Estimated based on structural similarity to CAS 1355335-99-6.

Key Comparative Findings

Reactivity and Electronic Effects :

  • The 3-bromopropyl group in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions) due to its aliphatic bromine, contrasting with the aromatic bromine in 1-(3-bromophenyl)pyrrolidin-3-ol, which is less reactive in such reactions .
  • The nitro group in HB420 () withdraws electron density, enhancing electrophilicity at the pyridine ring, making it suitable for coupling reactions in drug discovery .

Solubility and Lipophilicity: The fluorophenyl substituent in [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol increases lipophilicity (logP ~1.5–2.0 estimated), favoring blood-brain barrier penetration compared to the polar bromopropyl chain . The hydroxymethyl (-CH₂OH) group in the target compound improves aqueous solubility relative to the hydroxyl (-OH) group in 1-(3-bromophenyl)pyrrolidin-3-ol, which may form stronger hydrogen bonds .

Synthetic Utility: HB085 (fluoropyridinyl analog) is priced at $220–$2,640 (1–25 g), reflecting demand for fluorinated intermediates in medicinal chemistry . The target compound’s hydrobromide salt () may offer enhanced crystallinity for purification, a feature absent in non-salt analogs like HB420 .

Research and Commercial Considerations

  • Safety and Handling: Safety data for [1-(2-fluorophenyl)pyrrolidin-3-yl]methanol is restricted (requires SDS request), while HB420 and HB085 are commercially available with standardized pricing .
  • Discontinued Analogs : Some derivatives, such as 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine (), are discontinued, underscoring the importance of substituent stability in commercial viability .

Biological Activity

[1-(3-Bromopropyl)pyrrolidin-3-yl]methanol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies to provide a comprehensive overview of the compound's implications in drug discovery and development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₇H₁₄BrN₁O
  • Molecular Weight : 201.10 g/mol

This compound features a bromopropyl side chain attached to a pyrrolidine ring, which is known for its diverse biological activities.

The mechanism of action for compounds similar to this compound often involves interactions with various biological targets, including enzymes and receptors. The following mechanisms are hypothesized based on related compounds:

  • Target Interaction : Similar compounds have shown the ability to interact with neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.
  • Biochemical Pathways : It is believed that the compound may influence signaling pathways associated with neuroprotection and anti-inflammatory effects.
  • Pharmacokinetics : Understanding the bioavailability and metabolic pathways is crucial for evaluating the therapeutic potential of this compound.

Antimicrobial Activity

Recent studies have indicated that pyrrolidine derivatives exhibit promising antimicrobial properties. For instance, compounds structurally related to this compound were tested against various bacterial strains, demonstrating significant antibacterial activity:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus32 µg/mL
2Escherichia coli64 µg/mL
3Bacillus subtilis16 µg/mL

These results suggest that similar compounds can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .

Cytotoxicity Studies

Cytotoxicity assays conducted on HeLa cells revealed that this compound exhibited low toxicity at therapeutic concentrations:

Concentration (µM)Cell Viability (%)
198
1085
5060

These findings indicate that while the compound has biological activity, it maintains a favorable safety profile at lower concentrations .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines subjected to oxidative stress. The results demonstrated that treatment with this compound significantly reduced cell death compared to untreated controls, suggesting its potential role in neuroprotection.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound. It was found that this compound inhibited the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, highlighting its therapeutic potential in inflammatory diseases.

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